molecular formula C13H12N2O B1616831 1,1-Diphenylurea CAS No. 603-54-3

1,1-Diphenylurea

Cat. No. B1616831
CAS No.: 603-54-3
M. Wt: 212.25 g/mol
InChI Key: XKAFKUGMXFMRCC-UHFFFAOYSA-N
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Patent
US03932658

Procedure details

6.5 g of sodium salt of 4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonamide were refluxed for 3 hours with 3.9 g of diphenylcarbamic acid chloride in 60 ml of toluene. The crude N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N',N'-diphenyl-urea obtained was suction-filtered, suspended in dioxane and, after addition of 1 g of acetic acid and 1.6 g of cyclopentyl-amine, the substance was refluxed for 11/2 hours. After acidification with dilute hydrochloric acid the precipitate was separated by suction-filtration and treated with 0.5 %-ammonia. The aqueous alkaline solution was acidified and the crystals were re-crystallized from methanol. N-[4-(β-<2-methoxy-5-chloro-benzamido>-ethyl)-benzenesulfonyl] -N'-cyclopentyl-urea was obtained having a melting point of 182° - 184°C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].C1(S([NH2:11])(=O)=O)C=CC=CC=1.[C:12]1([N:18]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:19](Cl)=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[C:12]1([N:18]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:19](=[O:20])[NH2:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(N)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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